4-Heptanamine

Catalog No.
S1513022
CAS No.
16751-59-0
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Heptanamine

CAS Number

16751-59-0

Product Name

4-Heptanamine

IUPAC Name

heptan-4-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-3-5-7(8)6-4-2/h7H,3-6,8H2,1-2H3

InChI Key

CLJMMQGDJNYDER-UHFFFAOYSA-N

SMILES

CCCC(CCC)N

Canonical SMILES

CCCC(CCC)N

The exact mass of the compound 4-Heptanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Heptanamine (also known as 1-propylbutylamine or dipropylmethylamine) is a highly specialized aliphatic primary amine characterized by its symmetrical alpha-carbon branching [1]. Unlike linear aliphatic amines, this structural motif imparts significant steric hindrance immediately adjacent to the nucleophilic nitrogen center while maintaining primary amine reactivity. In industrial and advanced laboratory settings, 4-heptanamine is procured primarily as a sterically demanding building block for active pharmaceutical ingredients (APIs), a tunable ligand for lanthanide-based MRI contrast agents, and a specialized capping agent for colloidal quantum dots . Its unique balance of lipophilicity (a seven-carbon backbone) and localized steric bulk makes it a critical selection when standard unhindered amines fail to provide the necessary reaction selectivity or spatial passivation.

Substituting 4-heptanamine with its linear isomer, 1-heptanamine, or smaller branched amines like 3-pentanamine fundamentally alters reaction kinetics and product performance. In organic synthesis, the unhindered nature of 1-heptanamine leads to rapid, often unselective nucleophilic attacks and over-alkylation, whereas 4-heptanamine's symmetrical dipropyl substitution strictly limits reactivity, allowing for controlled mono-alkylation or selective non-reactivity in complex reductive aminations [1]. In coordination chemistry and nanomaterial passivation, the specific ligand footprint of the 1-propylbutyl group dictates the packing density on quantum dot surfaces and the water-exchange rates in metal complexes[2]. Using a less hindered or asymmetric analog compromises the precise steric environment required for targeted photoluminescence or magnetic resonance properties, rendering generic substitution unviable for calibrated formulations.

Steric Control in Reductive Amination

4-Heptanamine demonstrates pronounced steric resistance in standard reductive amination protocols compared to unhindered primary amines. Under standard Borch conditions utilizing sodium cyanoborohydride, 4-heptanamine is effectively unreactive with sterically demanding ketones such as 1-arylacetone derivatives, whereas linear primary amines like 1-heptanamine react readily to form secondary amines [1]. This profound difference in reactivity allows 4-heptanamine to be used selectively in complex mixtures where orthogonal reactivity is required, or necessitates the use of stronger Lewis acid promoters to force the coupling when the highly hindered amide or amine product is explicitly desired.

Evidence DimensionReactivity in reductive amination with 1-arylacetones
Target Compound DataUnreactive (0% conversion under standard mild conditions)
Comparator Or BaselineUnhindered primary amines (Readily reactive)
Quantified DifferenceBinary reactivity switch (unreactive vs. reactive) based purely on alpha-branching
ConditionsSodium cyanoborohydride, standard Borch reductive amination conditions

Buyers synthesizing complex APIs can leverage this steric hindrance to prevent unwanted side reactions or to selectively functionalize less hindered carbonyls.

Tuning Water Exchange Rates in Lanthanide MRI Contrast Agents

The specific steric bulk of the 4-heptyl group is utilized to precisely modulate the inner-sphere water residence lifetime (τM) in europium(III) DOTA-tetraamide complexes. Research demonstrates that increasing the steric bulk of the amide substituent from smaller branched groups (like isopropyl or 3-pentyl) to the larger 4-heptyl group systematically shortens the water residence lifetime [1]. This structural modification allows for fine-tuning of the chemical exchange saturation transfer (CEST) effect, a critical parameter for the efficacy of PARACEST MRI contrast agents. The symmetrical dipropyl branching provides a distinct steric environment compared to both linear alkyl chains and smaller branched analogs.

Evidence DimensionWater residence lifetime (τM) in Eu(III) DOTA-tetraamide complexes
Target Compound DataShorter τM optimized for specific CEST profiles
Comparator Or Baseline3-Pentyl or isopropyl substituted amides (Longer τM)
Quantified DifferenceSystematic reduction in water residence lifetime as alpha-branching bulk increases from 5 to 7 carbons
ConditionsEu(III) DOTA-tetraamide complexes in aqueous solution at 25°C

Procurement for advanced medical imaging research requires this exact isomer to achieve the specific ligand exchange kinetics necessary for high-resolution MRI contrast agents.

Surface Passivation and Ligand Footprint on Colloidal Quantum Dots

In the synthesis and processing of colloidal quantum dots (QDs), 4-heptanamine is specifically procured as a capping agent due to its unique geometric footprint . Unlike linear 1-heptanamine or oleylamine, which form dense, highly ordered self-assembled monolayers, the symmetrical alpha-branching of 4-heptanamine creates a larger effective ligand footprint. This steric profile prevents excessive aggregation while passivating surface dangling bonds, which is essential for maintaining high photoluminescence quantum yields and controlling the dispersibility of the QDs in organic solvents. The specific 7-carbon branched structure offers a precise balance of volatility for post-synthesis ligand exchange and lipophilicity for solvent compatibility.

Evidence DimensionLigand footprint and surface packing density
Target Compound DataSymmetrical alpha-branched footprint (dipropyl group)
Comparator Or Baseline1-Heptanamine / linear amines (Dense, linear packing)
Quantified DifferenceIncreased steric footprint per molecule, altering QD solubility and film-forming crosslinkability
ConditionsColloidal quantum dot surface passivation and ligand exchange

Nanomaterial manufacturers must select this specific branched amine to achieve the targeted colloidal stability and optoelectronic properties that linear amines cannot provide.

Synthesis of Highly Hindered Pharmaceutical Intermediates

Due to its symmetrical alpha-branching, 4-heptanamine is a highly effective precursor for synthesizing sterically congested amides and secondary amines in API development. It is specifically chosen when the synthetic route requires an amine that resists over-alkylation or when the final drug target requires a bulky, lipophilic 1-propylbutyl moiety to enhance receptor binding affinity, such as in the development of tricyclic pyrrolopyrimidine CRF-R1 antagonists [1].

Ligand Design for PARACEST MRI Contrast Agents

4-Heptanamine is utilized to synthesize DOTA-tetraamide ligands for lanthanide-based MRI contrast agents [2]. Its specific steric bulk is critical for tuning the water exchange rate (τM) at the metal center, allowing researchers to optimize the chemical exchange saturation transfer (CEST) signal for advanced in vivo imaging applications where smaller branched amines fail to provide the correct kinetics.

Capping Agent for Colloidal Quantum Dots

In materials science, 4-heptanamine is employed as a specialized capping ligand for inorganic semiconductor nanocrystals. Its branched structure provides a unique surface packing density that passivates surface defects, enhances photoluminescence quantum efficiency, and ensures controlled dispersibility in organic solvents prior to thin-film deposition or ligand exchange.

XLogP3

1.9

Boiling Point

139.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (33.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

16751-59-0

Wikipedia

4-heptanamine

General Manufacturing Information

4-Heptanamine: ACTIVE

Dates

Last modified: 08-15-2023

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